Cas no 2229613-25-4 (tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate
- 2229613-25-4
- tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate
- EN300-1889366
-
- インチ: 1S/C15H24N2O3/c1-9-6-11(7-10(2)13(9)18)12(8-16)17-14(19)20-15(3,4)5/h6-7,12,18H,8,16H2,1-5H3,(H,17,19)
- InChIKey: GLMGKEIGHLGEPK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)C1C=C(C)C(=C(C)C=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 280.17869263g/mol
- どういたいしつりょう: 280.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889366-2.5g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1889366-5g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1889366-10g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1889366-0.1g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1889366-0.5g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1889366-1.0g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1889366-0.25g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1889366-0.05g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1889366-5.0g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1889366-10.0g |
tert-butyl N-[2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethyl]carbamate |
2229613-25-4 | 10g |
$4360.0 | 2023-06-03 |
tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamateに関する追加情報
Research Brief on tert-Butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate (CAS: 2229613-25-4)
The compound tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate (CAS: 2229613-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its tert-butyl protecting group and phenolic hydroxyl functionality, serves as a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a precursor in the synthesis of dopamine receptor modulators. Researchers demonstrated that the tert-butyl carbamate group enhances the stability of the intermediate during multi-step synthetic routes, while the phenolic hydroxyl group allows for further functionalization. The study reported a 72% yield in the key coupling step, underscoring the compound's synthetic utility.
In parallel research, a team from MIT published findings in ACS Chemical Biology (2024) investigating the compound's potential as a building block for PROTAC (Proteolysis Targeting Chimera) molecules. The 4-hydroxy-3,5-dimethylphenyl moiety was found to provide optimal spacing and orientation for E3 ligase recruitment, with the carbamate group serving as a versatile attachment point for linker molecules. This work suggests promising avenues for targeted protein degradation therapies.
Recent pharmacokinetic studies have revealed interesting properties of this intermediate. Data presented at the 2024 American Chemical Society National Meeting showed that the compound exhibits moderate blood-brain barrier permeability (logBB = -0.3) and acceptable metabolic stability in human liver microsomes (t1/2 = 42 minutes). These characteristics make it particularly valuable for CNS drug development programs.
The synthesis and scale-up of tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate have seen notable advancements. A 2024 Organic Process Research & Development paper detailed an improved manufacturing process using continuous flow chemistry, achieving 85% overall yield with >99% purity. This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
Emerging research directions include exploration of the compound's potential in radiopharmaceutical development. Preliminary studies suggest the phenolic hydroxyl group can be readily modified for chelator attachment, while the carbamate functionality provides stability against in vivo degradation. These properties position the molecule as a promising scaffold for PET tracer development.
In conclusion, tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate (2229613-25-4) represents a versatile and valuable intermediate in modern drug discovery. Its unique structural features enable diverse pharmaceutical applications, from small molecule therapeutics to novel modalities like PROTACs and radiopharmaceuticals. Continued research into its synthetic applications and pharmacological potential is expected to yield significant advancements in the coming years.
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